molecular formula C15H18N2O2 B8598862 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one

Cat. No.: B8598862
M. Wt: 258.32 g/mol
InChI Key: XCCPITUXRYHMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core fused with a cyclopropyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced benzofuran derivatives.

    Substitution: Substituted piperazine derivatives with varying functional groups.

Scientific Research Applications

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(2-piperazin-1-ylcyclopropyl)-2-benzofuran-1-one: A closely related compound with a similar structure but different substitution pattern.

    5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzothiophene-1-one: A sulfur analog of the compound with a benzothiophene core instead of benzofuran.

    5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzimidazole-1-one: A nitrogen analog with a benzimidazole core.

Uniqueness

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the benzofuran core, cyclopropyl group, and piperazine moiety allows for versatile interactions with molecular targets, making it a valuable compound for various research and therapeutic applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H18N2O2/c18-15-12-2-1-10(7-11(12)9-19-15)13-8-14(13)17-5-3-16-4-6-17/h1-2,7,13-14,16H,3-6,8-9H2

InChI Key

XCCPITUXRYHMSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC2C3=CC4=C(C=C3)C(=O)OC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclopropyl]piperazine-1-carboxylate (30 mg, 0.08 mmol) in 5 mL of DCM was added 3 mL of 4N HCl/dioxane, and then the mixture was stirred at room temperature for 2 hours. The solvents was removed off under vacuum to afford 5-[2-(piperazin-1-yl)cyclopropyl]-2-benzofuran-1(3H)-one.
Name
tert-butyl 4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclopropyl]piperazine-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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